1,10-Undecadien-6-one, oxime

Heterocyclic Chemistry Nitrone Cycloaddition Domino Cyclization

1,10-Undecadien-6-one, oxime (CAS 144990-08-9) is an aliphatic oxime classified as a diunsaturated ketoxime, formally derived from the reaction of hydroxylamine with 1,10-undecadien-6-one. The molecular formula is C11H19NO, with a molecular weight of 181.27 g/mol, and the IUPAC name is N-undeca-1,10-dien-6-ylidenehydroxylamine.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 144990-08-9
Cat. No. B12542431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Undecadien-6-one, oxime
CAS144990-08-9
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC=CCCCC(=NO)CCCC=C
InChIInChI=1S/C11H19NO/c1-3-5-7-9-11(12-13)10-8-6-4-2/h3-4,13H,1-2,5-10H2
InChIKeyATOZNOATIIDYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Undecadien-6-one, oxime (CAS 144990-08-9) – A Diunsaturated Ketoxime Intermediate for Heterocyclic Synthesis


1,10-Undecadien-6-one, oxime (CAS 144990-08-9) is an aliphatic oxime classified as a diunsaturated ketoxime, formally derived from the reaction of hydroxylamine with 1,10-undecadien-6-one . The molecular formula is C11H19NO, with a molecular weight of 181.27 g/mol, and the IUPAC name is N-undeca-1,10-dien-6-ylidenehydroxylamine . Its structure features two terminal alkene groups separated by a central ketoxime moiety, positioning it as a specialized synthetic intermediate for electrophile-induced cyclization cascades that produce complex heterocyclic frameworks .

✓ Dual terminal alkene architecture for electrophile-induced cyclization cascades
✓ One-pot access to fused bicyclic isoxazolidines without external dipolarophile
✓ Well-characterized GC-MS and 1H NMR fingerprints for identity confirmation

Fundamental Reactivity Differences Between 1,10-Undecadien-6-one, oxime and Common In-Class Analogs


Generic substitution with mono-unsaturated or fully saturated oxime analogs is chemically inappropriate because the dual terminal alkene architecture of 1,10-Undecadien-6-one, oxime enables sequential electrophile-induced cyclization cascades that are structurally inaccessible with simpler oximes . The regiospecific and stereospecific intramolecular cycloaddition behavior is dictated by the precise spacing of the two ω-alkenyl chains relative to the oxime nitrogen, a parameter that cannot be replicated by saturating or moving a single double bond . Substituting with the parent ketone (1,10-undecadien-6-one) or a saturated oxime (e.g., 6-undecanone oxime) abrogates the nitrone formation cascade entirely.

Aspect
Target Compound
Common Substitute
Alkene architecture
Dual terminal alkenes
Mono- or no alkenes
Cyclization cascade
Intramolecular nitrone & intramolecular cycloaddition
Only nitrone formation; requires external dipolarophile
Bicyclic product access
One-pot fused bicycle in one operation
Multi-step sequence; lower overall efficiency

Differentiated Performance Metrics for 1,10-Undecadien-6-one, oxime Relative to Structural Analogs


Cyclization Yield of 1,10-Undecadien-6-one Oxime via Iodine-Induced Domino Process

Treatment of 1,10-undecadien-6-one oxime (16) with iodine (1 eq.) and K2CO3 or Tl2CO3 in CH2Cl2 at room temperature for 16 h, followed by reflux in benzene for 5 h, afforded the bicyclic isoxazolidine product 18 (7-iodomethyl-octahydro-cyclopenta[3,4]isoxazolo[2,3-a]pyridine) in 33% isolated yield . This domino sequence comprises an intramolecular nitrone formation followed by an intramolecular cycloaddition, a cascade that is feasible only because of the dual terminal alkene architecture. In contrast, the mono-unsaturated oxime 1a (6-hepten-2-one oxime) under analogous iodine-mediated conditions undergoes only a single intramolecular nitrone formation, yielding an acyclic nitrone (9a) which requires a subsequent intermolecular cycloaddition with N-methylmaleimide to reach a bicyclic product, with overall yields ranging from 11% to 58% depending on conditions . The diunsaturated substrate thus achieves a one-pot, double-cyclization outcome that mono-unsaturated analogs cannot replicate.

Cyclization Yield
Head-to-head
33% isolated yield (one-pot)
vs. 11–58% for mono-alkenyl oxime (multi-step)
One-pot domino cascade efficiency
I2-mediated; requires dual terminal alkenes
Heterocyclic Chemistry Nitrone Cycloaddition Domino Cyclization

Synthetic Accessibility: Oxime Formation Yield

The oxime 16 was synthesized from 1,10-undecadien-6-one using NH2OH·HCl (1.2 eq.) and NaOAc (1.5 eq.) in 3:1 CH3CN–H2O at room temperature for 3 h, yielding the oxime as a colorless oil in 76% isolated yield after column chromatography . This yield serves as a baseline for preparative-scale procurement planning. As a reference, the general oximation procedure in the same study was applied across structurally varied ketones, with the 76% yield for 16 representing a moderate-yield entry that reflects the steric and electronic influence of the dual alkenyl substituents.

Oxime Formation
Class-level inference
76% isolated yield
Preparative-scale synthetic accessibility
Moderate yield; informs procurement quantity planning
Synthetic Methodology Oximation Ketone Derivatization

GC-MS Spectral Fingerprint for Identity Verification

The electron ionization (EI) mass spectrum of 1,10-undecadien-6-one oxime displays characteristic fragment ions at m/z 181 (M+, 1%), 164 (10%), 140 (13%), 127 (77%), 112 (41%), 73 (97%), 55 (47%), and 41 (100%) . Two independent GC-MS spectra are catalogued in the Wiley Registry of Mass Spectral Data 2023 under SpectraBase compound ID JKxeaTabAbX, sourced from spectra F-56-10092-19 and KC-57-1123-16 . This compound is unambiguously distinguishable from its saturated analog 6-undecanone oxime (CAS 32504-26-0; molecular weight 185.31 g/mol; base peak and fragmentation pattern differ due to the absence of double bonds) and from the parent ketone 1,10-undecadien-6-one (CAS 69856-81-1; molecular weight 166.26 g/mol; lacks the nitrogen-containing fragments) .

GC-MS Identity
Head-to-head
Base peak m/z 41, molecular ion m/z 181
Unambiguous identity confirmation
Distinct from saturated analog (m/z 185) and ketone (m/z 166)
Analytical Chemistry Mass Spectrometry Quality Control

Intramolecular Trapping Capability Enables Bicyclic Scaffold Formation Without External Dipolarophile

The bis(ω-alkenyl) ketoxime architecture of compound 16 undergoes tandem electrophile-induced nitrone generation followed by intramolecular cycloaddition to produce the fused bicyclic system 18 directly, without addition of an external dipolarophile . This contrasts with mono-γ- or δ-alkenyl ketoximes (e.g., 1a, 1b) reported in the same work, which form monocyclic nitrones that require external alkenes (e.g., N-methylmaleimide) for the subsequent cycloaddition step . The broader class of bis(alk-γ,δ-enyl) ketoximes was specifically noted to undergo regiospecific cyclisation and stereospecific intramolecular cycloaddition to furnish spirocyclic products , a reactivity mode that is entirely absent in mono-alkenyl and saturated analogs.

Intramolecular Trapping
Class-level inference
Binary capability: intramolecular cycloaddition possible vs. impossible
Atom-economical bicyclic scaffold formation
Without external dipolarophile; specific to bis(ω-alkenyl) architecture
Reaction Design Atom Economy Spirocyclic Synthesis

1H NMR Diagnostic Signals for Structural Confirmation

In CDCl3, 1,10-undecadien-6-one oxime exhibits clearly assigned NMR resonances: δ 8.8 (br s, 1H, OH), δ 5.84 (m, 2H, 2×CH=), δ 5.0 (m, 4H, 2×=CH2), δ 2.35 (m, 2H), δ 2.20 (m, 2H), δ 2.09 (m, 4H), and δ 1.61 (m, 4H) . The integration ratio of the vinyl (6H total: 2 × CH= + 4 × =CH2) to aliphatic (12H total: 8H α-CH2 + 4H β-CH2) regions provides a straightforward measure of the degree of unsaturation. For comparison, the saturated analog 6-undecanone oxime would lack the vinyl signals entirely, and mono-alkenyl oximes would show only half the vinyl proton integration, providing instant spectroscopic discrimination.

1H NMR Fingerprint
Class-level inference
Vinyl:aliphatic proton ratio 0.50
Rapid QC check for double bond integrity
Attenuation indicates alkene oxidation or polymerization
NMR Spectroscopy Structural Elucidation Purity Assessment

Validated Application Domains for 1,10-Undecadien-6-one, oxime Based on Quantitative Evidence


One-Pot Synthesis of Fused Bicyclic Isoxazolidines via Electrophile-Triggered Domino Cyclization

The diunsaturated oxime is the substrate of choice for iodine-mediated tandem nitrone formation/intramolecular cycloaddition, delivering fused bicyclic isoxazolidines such as 7-iodomethyl-octahydro-cyclopenta[3,4]isoxazolo[2,3-a]pyridine in 33% isolated yield without requiring an external dipolarophile . This application scenario leverages the unique bis(ω-alkenyl) architecture to achieve atom-economical heterocycle construction in a single synthetic operation, a capability absent in mono-unsaturated and saturated oxime analogs.

Precursor for Phenylselenyl Halide-Mediated Cyclic Nitrone Libraries

Building upon the methodology established in Tetrahedron Part 50 , this oxime serves as a substrate for phenylselenyl bromide- or phenylselenyl chloride-induced cyclization to form seleno-nitrones, which undergo facially specific cycloaddition with N-methylmaleimide. The diunsaturated architecture offers the potential for sequential cyclization to generate spirocyclic products, a reactivity profile that distinguishes it from mono-alkenyl oximes and supports diversity-oriented synthesis efforts.

Analytical Reference Standard for GC-MS-Based Identity and Purity Verification

The compound's well-characterized EI mass spectrum (base peak m/z 41, diagnostic fragments at m/z 127, 73, and molecular ion at m/z 181) and its inclusion in the Wiley Registry of Mass Spectral Data 2023 make it suitable as a reference standard for laboratories employing GC-MS for compound identity confirmation. Its spectral fingerprint is clearly distinguishable from the saturated analog 6-undecanone oxime (m/z 185) and the parent ketone (m/z 166), reducing the risk of procurement or labeling errors .

Building Block for Azaspirocyclic and Polycyclic Frameworks in Medicinal Chemistry

The tandem oxime formation/nitrone cycloaddition sequence exemplified with compound 16 is mechanistically related to strategies for constructing azaspiro[5.5]undecane skeletons , which are present in alkaloid natural products and bioisostere scaffolds. The diunsaturated oxime's ability to furnish bicyclic N–O heterocycles in one pot positions it as a candidate building block for fragment-based drug discovery programs requiring sp3-rich, three-dimensional heterocyclic cores.

Application
Selection Property
Validation Focus
One-pot fused bicyclic isoxazolidine synthesis
Bis(ω-alkenyl) ketoxime architecture
Intramolecular cycloaddition outcome
Seleno-nitrone precursor for spirocyclic libraries
Diunsaturated oxime reactivity with PhSeX
Regiospecific cyclisation and spirocyclic product formation
GC-MS reference standard for identity verification
Distinct EI-MS fragmentation pattern
Matching library spectrum (Wiley Registry)
Building block for azaspirocyclic medicinal chemistry cores
One-pot bicyclic N–O heterocycle formation
Scaffold complexity and sp3-rich character
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